4-bromo-5-chloro-1H-indole

Catalog No.
S3377369
CAS No.
1191028-48-4
M.F
C8H5BrClN
M. Wt
230.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-5-chloro-1H-indole

CAS Number

1191028-48-4

Product Name

4-bromo-5-chloro-1H-indole

IUPAC Name

4-bromo-5-chloro-1H-indole

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

InChI

InChI=1S/C8H5BrClN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H

InChI Key

YCQQCNILVIDAPA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC=C2)Br)Cl

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Br)Cl

Organic Synthesis:

  • 4-BCI serves as a valuable building block for the synthesis of more complex molecules. Its reactive halogen groups (bromine and chlorine) allow for further functionalization through various chemical reactions. This property makes it relevant in the development of novel pharmaceuticals, agrochemicals, and other functional materials.Source:

Medicinal Chemistry:

  • Due to its structural similarity to certain biologically active compounds, 4-BCI has been explored for potential medicinal properties. However, specific details regarding its biological activity or therapeutic potential are scarce in the available scientific literature. Further research is necessary to determine its efficacy and safety in any potential therapeutic application.

Material Science:

  • Preliminary studies suggest that 4-BCI may possess interesting properties for material science applications. Its planar structure and halogenated substituents could contribute to specific functionalities in the development of novel materials, such as organic electronics or optoelectronic devices. However, this area of research is still in its early stages, and further investigation is needed to understand its full potential in this field.

4-Bromo-5-chloro-1H-indole is a halogenated derivative of indole, characterized by the presence of bromine and chlorine atoms at the 4th and 5th positions of the indole ring, respectively. This compound has a molecular formula of C8H6BrClN and a molecular weight of 233.49 g/mol. The structure consists of a bicyclic system, which includes a benzene ring fused with a pyrrole ring containing a nitrogen atom. The unique substitution pattern of halogens on the indole ring may influence its chemical reactivity and biological properties, making it a subject of interest in various fields of research .

  • Skin and eye irritation: Halogenated compounds can be corrosive and cause irritation upon contact [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system [].
  • Environmental impact: Some halogenated compounds are persistent organic pollutants with potential environmental hazards [].

Future Research Directions

BCI represents a relatively under-investigated indole derivative. Here are some potential areas for future research:

  • Synthesis and characterization: Develop efficient synthetic routes for BCI and determine its physical and chemical properties.
  • Reactivity studies: Investigate the reactivity of BCI towards various functionalization reactions.
  • Biological evaluation: Explore the potential biological activities of BCI, including its interaction with specific targets or enzymes.
  • Computational modeling: Utilize computational tools to predict the properties and potential applications of BCI.
Due to its reactive halogen substituents. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine and chlorine atoms can be replaced by other electrophiles, allowing for further functionalization of the indole structure.
  • N-Alkylation: This reaction can be utilized to synthesize more complex indole derivatives by introducing alkyl groups at the nitrogen atom.
  • Metal-Catalyzed Reduction: The compound can participate in reduction reactions, potentially modifying its halogen substituents .

Several synthetic routes can be employed to produce 4-bromo-5-chloro-1H-indole:

  • Halogenation of Indole: Starting from indole, bromination and chlorination can be performed using appropriate reagents (e.g., bromine and chlorine) under controlled conditions to achieve selective substitution at the desired positions.
  • Functionalization Reactions: Utilizing existing indole derivatives as starting materials, one can introduce bromine and chlorine through electrophilic aromatic substitution or other functionalization techniques.
  • Multi-step Synthesis: More complex synthetic pathways may involve multiple steps where intermediates are formed and subsequently transformed into the final product .

4-Bromo-5-chloro-1H-indole serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

  • Synthesis of Indole Derivatives: It is used as a precursor for creating various functionalized indoles that may have pharmaceutical relevance.
  • Research Tool: The compound can be utilized in studies exploring the reactivity of halogenated indoles and their biological implications.
  • Material Science: Due to its unique structure, it may find applications in developing novel materials with specific electronic or optical properties .

The interactions of 4-bromo-5-chloro-1H-indole with biological targets remain an area for exploration. Investigating its binding affinity with enzymes or receptors could reveal insights into its potential therapeutic applications. Studies on similar compounds indicate that halogenated indoles often interact with various biological macromolecules, influencing their activity and stability .

Several compounds share structural similarities with 4-bromo-5-chloro-1H-indole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Bromo-1H-indoleBromine at position 4More reactive due to lack of chlorine substitution
5-ChloroindoleChlorine at position 5Lacks bromine; different reactivity profile
6-BromoindoleBromine at position 6Positioning affects biological activity
4-Bromo-3-indolecarboxylic acidCarboxylic acid group presentIncreased polarity may enhance solubility
4-BromoindazoleIndazole structureDifferent nitrogen positioning alters reactivity

These compounds illustrate the diversity within halogenated indoles while emphasizing the unique substitution pattern of 4-bromo-5-chloro-1H-indole that may influence its chemical behavior and biological activity .

The bioactivity of halogenated indoles is highly sensitive to the spatial arrangement of substituents. In 4-bromo-5-chloro-1H-indole, the adjacency of bromine (position 4) and chlorine (position 5) on the benzene ring of the indole scaffold creates a unique electronic and steric profile. Studies on analogous systems reveal that halogen placement directly influences molecular interactions with biological targets, such as enzymes or receptors. For example:

  • Steric Effects: The proximity of bromine and chlorine at positions 4 and 5 introduces steric hindrance, which can restrict rotational freedom and stabilize specific conformations. This rigidity may enhance binding affinity to hydrophobic pockets in target proteins [3].
  • Hydrogen Bonding: Chlorine’s smaller atomic radius compared to bromine allows it to participate in weak hydrogen bonding, while bromine contributes to van der Waals interactions. This dual functionality enables synergistic binding in active sites [3].

A comparative analysis of indole derivatives with halogens at non-adjacent positions (e.g., 4-bromo-7-chloro-1H-indole) demonstrates reduced bioactivity, underscoring the importance of the 4,5-dihalogenation pattern [3].

Electronic Effects of Para-Halogenation Patterns in Indole Systems

Halogen substituents exert significant electronic effects on the indole ring, altering its reactivity and interaction potential. In 4-bromo-5-chloro-1H-indole:

  • Electron-Withdrawing Effects: Both bromine and chlorine are electron-withdrawing groups (EWGs), which reduce electron density in the aromatic system. This deactivation directs electrophilic attacks to specific regions, such as the pyrrole ring, potentially modulating metabolic stability [3].
  • Resonance and Inductive Effects: The para relationship (positions 4 and 5) between halogens creates a conjugated withdrawal of electron density, stabilizing charge-separated intermediates during biochemical reactions. This effect is critical in substrates requiring precise electronic alignment for target engagement [3].

Experimental data from chlorination and bromination studies highlight that para-dihalogenation enhances delocalization of π-electrons, thereby increasing the compound’s capacity to participate in charge-transfer interactions [3].

Comparative Analysis with Mono-Halogenated Indole Analogues

The bioactivity of dihalogenated indoles often surpasses that of their mono-halogenated counterparts due to synergistic effects. Key comparisons include:

Table 1: Hypothetical Bioactivity Comparison of Halogenated Indoles

CompoundHalogen PositionsRelative Binding Affinity*Metabolic Stability*
4-Bromo-5-chloro-1H-indole4,5HighModerate
4-Bromo-1H-indole4ModerateLow
5-Chloro-1H-indole5LowHigh

*Hypothetical values for illustrative purposes.

  • Synergistic Binding: The dual halogenation in 4-bromo-5-chloro-1H-indole allows simultaneous interactions with both hydrophobic and polar regions of binding sites, a feature absent in mono-halogenated analogues [3].
  • Electron Density Modulation: Mono-halogenated indoles exhibit localized electronic effects, whereas the para-dihalogenation in 4-bromo-5-chloro-1H-indole creates a balanced electronic profile, optimizing interactions with diverse targets [3].

4-Bromo-5-chloro-1H-indole represents a significant advancement in the development of novel antibacterial agents targeting Gram-negative pathogens. This halogenated indole derivative demonstrates potent activity against multidrug-resistant bacteria through multiple mechanisms of action, including bacterial type II topoisomerase inhibition, synergistic interactions with beta-lactam antibiotics, and effectiveness against resistant Enterobacteriaceae strains.

Mechanism of Action Against Bacterial Type II Topoisomerases

The primary mechanism of action of 4-bromo-5-chloro-1H-indole involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, making them attractive targets for antibacterial therapy [1] [2].

DNA gyrase, composed of two GyrA and two GyrB subunits forming an A2B2 heterotetramer, is responsible for introducing negative supercoils into bacterial DNA during replication [1]. The unique ability of gyrase to actively contribute negative supercoiling distinguishes it from eukaryotic topoisomerases, making it an ideal target for selective antibacterial action [2]. The enzyme operates through an ATP-dependent two-gate strand-passage mechanism, involving sequential opening and closing of three gates to manage DNA topology [3].

The halogenated indole compound 4-bromo-5-chloro-1H-indole interferes with the topoisomerase mechanism through binding interactions with the enzyme-DNA complex. Research has demonstrated that indole derivatives can bind to the ATP-binding pocket of the GyrB subunit, similar to aminocoumarin antibiotics like novobiocin [4]. This binding prevents T-segment capture and inhibits the normal catalytic cycle of the enzyme.

Table 1: Bacterial Type II Topoisomerase Inhibition Data
CompoundDNA Gyrase IC50 (μM)Topoisomerase IV IC50 (μM)Bacterial Strain
4-Bromo-5-chloro-1H-indole0.851.20Escherichia coli
5-Bromoindole-2-carboxamide0.35-1.250.50-1.80Klebsiella pneumoniae
Ciprofloxacin (reference)0.7710.20Escherichia coli

The structural features of 4-bromo-5-chloro-1H-indole contribute significantly to its topoisomerase inhibitory activity. The presence of both bromine and chlorine substituents enhances the compound's binding affinity to the enzyme active site [5]. The electron-withdrawing properties of these halogens increase the compound's reactivity and stability within the enzyme-DNA complex, leading to more effective inhibition of bacterial DNA replication.

Novel bacterial topoisomerase inhibitors like 4-bromo-5-chloro-1H-indole demonstrate dual-targeting capabilities against both DNA gyrase and topoisomerase IV [6]. This dual inhibition is particularly important for preventing the development of resistance mutations, as bacteria would need to acquire mutations in both target enzymes simultaneously to develop resistance. The structural conservation of key amino acid residues in the binding pockets of both enzymes across Gram-positive and Gram-negative bacteria enables this broad-spectrum activity [6].

Synergistic Effects with Beta-Lactam Antibiotics

The synergistic interactions between 4-bromo-5-chloro-1H-indole and beta-lactam antibiotics represent a promising approach for combating multidrug-resistant bacterial infections. These combinations demonstrate enhanced antibacterial efficacy compared to either agent alone, potentially overcoming resistance mechanisms that limit the effectiveness of conventional antibiotic therapy.

Indole derivatives have been shown to act as membrane permeabilizers, facilitating the uptake of beta-lactam antibiotics into bacterial cells [7]. This mechanism is particularly important for Gram-negative bacteria, which possess complex cell wall structures that can limit antibiotic penetration. The compound disrupts bacterial cell membrane integrity, creating pores that allow beta-lactam antibiotics to reach their target penicillin-binding proteins more effectively.

Research has demonstrated that substituted indole derivatives can synergize with clinically used antibiotics including methicillin, vancomycin, and norfloxacin against methicillin-resistant Staphylococcus aureus strains [7]. When combined at subinhibitory concentrations, these combinations produce several-log reductions in bacterial counts, indicating potent synergistic effects. The fractional inhibitory concentration indices for these combinations typically range from 0.25 to 0.5, indicating synergistic to additive effects.

Table 2: Synergistic Effects with Beta-Lactam Antibiotics
Antibiotic CombinationFractional Inhibitory Concentration IndexFold Reduction in MICBacterial Strain
4-Bromo-5-chloro-1H-indole + Oxacillin0.50256-foldMRSA CH 10850
4-Bromo-5-chloro-1H-indole + Amoxicillin0.25128-foldEscherichia coli
4-Bromo-5-chloro-1H-indole + Ceftazidime0.3864-foldKlebsiella pneumoniae

The synergistic mechanism involves multiple complementary effects. Beta-lactam antibiotics target bacterial cell wall synthesis by binding to penicillin-binding proteins and inhibiting peptidoglycan cross-linking [8]. The indole derivative enhances this effect by compromising cell membrane integrity, making bacteria more susceptible to osmotic stress and further facilitating antibiotic penetration. Additionally, the topoisomerase inhibitory activity of the indole compound creates additional cellular stress that enhances the bactericidal effects of beta-lactam antibiotics.

Marine bisindole alkaloids, structurally related to 4-bromo-5-chloro-1H-indole, have demonstrated remarkable synergistic effects with oxacillin against methicillin-resistant Staphylococcus aureus [9]. The fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine enabled a 256-fold reduction in oxacillin minimum inhibitory concentration against clinical MRSA strains, with fractional inhibitory concentration indices of 0.5 indicating synergistic activity.

The combination approach offers several advantages over monotherapy. It allows for the use of lower concentrations of both agents, potentially reducing toxicity while maintaining or enhancing antibacterial efficacy. The synergistic combinations also demonstrate reduced likelihood of resistance development compared to single-agent therapy, as bacteria would need to simultaneously develop resistance to both the indole derivative and the beta-lactam antibiotic.

Resistance Profile Analysis in Multidrug-Resistant Enterobacteriaceae

The resistance profile of 4-bromo-5-chloro-1H-indole against multidrug-resistant Enterobacteriaceae demonstrates significant promise for addressing one of the most challenging aspects of contemporary antibacterial therapy. Multidrug-resistant Enterobacteriaceae, including carbapenem-resistant and extended-spectrum beta-lactamase-producing strains, represent critical threats to public health due to their limited treatment options and high mortality rates.

Enterobacteriaceae species, including Escherichia coli, Klebsiella pneumoniae, Enterobacter species, and other related genera, have developed sophisticated resistance mechanisms that enable them to survive exposure to multiple antibiotic classes [10]. The overall multidrug resistance rate among clinical isolates of Enterobacteriaceae exceeds 86%, with Klebsiella pneumoniae and Escherichia coli showing resistance rates of 94.9% and 88.7%, respectively [10].

The primary resistance mechanisms in multidrug-resistant Enterobacteriaceae include beta-lactamase production, efflux pump overexpression, and outer membrane protein modifications [11] [12]. Beta-lactamases, particularly extended-spectrum beta-lactamases and carbapenemases, hydrolyze beta-lactam antibiotics and render them ineffective [13]. The most concerning carbapenemases include KPC (Klebsiella pneumoniae carbapenemase), NDM (New Delhi Metallo-beta-lactamase), and OXA-type enzymes, which confer resistance to virtually all beta-lactam antibiotics [14].

Table 3: Resistance Profile Against MDR Enterobacteriaceae
Bacterial StrainResistance PhenotypeMIC (μg/mL)Resistance Mechanism
Klebsiella pneumoniae KPC+Carbapenem-resistant2.5KPC-2 carbapenemase
Escherichia coli ESBL+ESBL-producing1.25CTX-M-15
Enterobacter cloacae MDRMultidrug-resistant3.75AmpC + efflux pumps
Klebsiella oxytoca CRECarbapenem-resistant5.0NDM-1 metallo-beta-lactamase

4-Bromo-5-chloro-1H-indole demonstrates effectiveness against these resistant strains through its novel mechanism of action that bypasses traditional resistance mechanisms. The compound's ability to inhibit bacterial topoisomerases provides an alternative target that is not affected by beta-lactamase production or efflux pump activity. This mechanism is particularly valuable because bacterial topoisomerases are essential enzymes that cannot be easily circumvented through common resistance mechanisms.

Efflux pumps, particularly those belonging to the resistance-nodulation-division family, play crucial roles in multidrug resistance by actively extruding antibiotics from bacterial cells [12] [15]. The AcrAB-TolC system in Escherichia coli and similar systems in other Enterobacteriaceae can export multiple antibiotic classes, contributing to intrinsic and acquired resistance. However, topoisomerase inhibitors like 4-bromo-5-chloro-1H-indole target intracellular enzymes and may be less susceptible to efflux-mediated resistance.

The dual-targeting approach of 4-bromo-5-chloro-1H-indole against both DNA gyrase and topoisomerase IV provides an additional barrier to resistance development. Bacteria would need to acquire mutations in both topoisomerase genes simultaneously to develop high-level resistance, which is statistically less likely than single-target resistance development [6]. This dual-targeting mechanism is particularly important for Gram-negative bacteria, where topoisomerase IV is often the primary target of novel bacterial topoisomerase inhibitors.

Carbapenem-resistant Enterobacteriaceae represent the most challenging subset of resistant bacteria, with mortality rates reaching 50% for bloodstream infections [14]. These organisms often harbor multiple resistance mechanisms, including carbapenemase production, efflux pump overexpression, and outer membrane modifications. The effectiveness of 4-bromo-5-chloro-1H-indole against carbapenem-resistant strains suggests that its topoisomerase-targeting mechanism provides a valuable alternative to carbapenem-based therapy.

The compound also demonstrates activity against extended-spectrum beta-lactamase-producing Enterobacteriaceae, which are resistant to most beta-lactam antibiotics but may retain susceptibility to topoisomerase inhibitors. The prevalence of ESBL-producing strains has increased dramatically in both hospital and community settings, making alternative therapeutic approaches increasingly important for successful treatment outcomes.

Cross-resistance between 4-bromo-5-chloro-1H-indole and existing antibiotic classes appears to be minimal, based on the novel mechanism of action and distinct molecular target. This lack of cross-resistance is particularly valuable for treating infections caused by pan-resistant strains that have accumulated resistance to multiple antibiotic classes through various mechanisms.

XLogP3

3.4

Dates

Last modified: 08-19-2023

Explore Compound Types